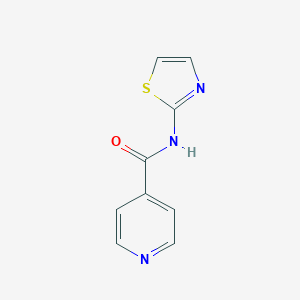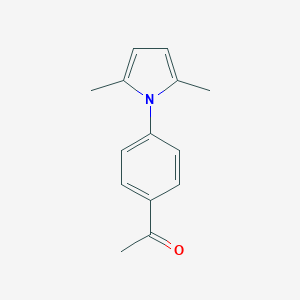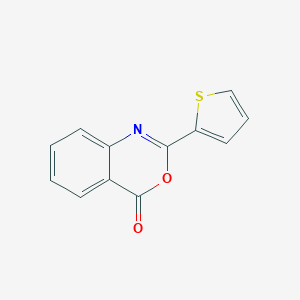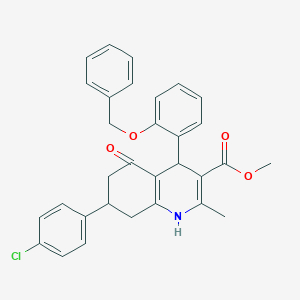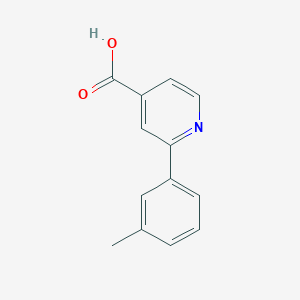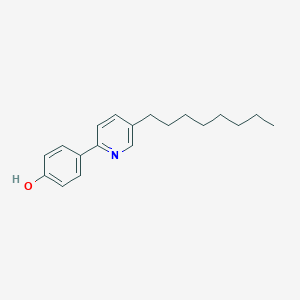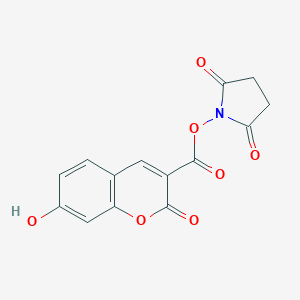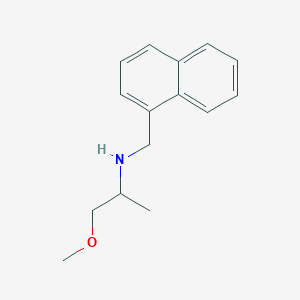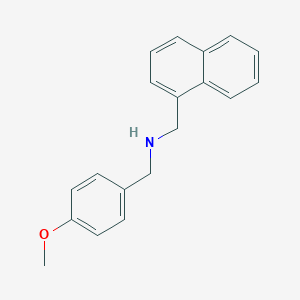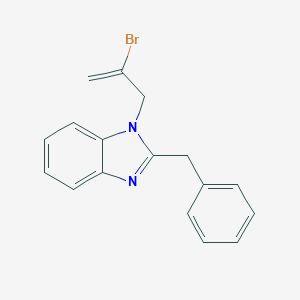
N-cyclohexyl-4-methylaniline
Overview
Description
N-cyclohexyl-4-methylaniline is an organic compound with the molecular formula C13H19N. It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group at the nitrogen atom and a methyl group at the para position. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: 4-methylaniline is dissolved in a suitable solvent such as ethanol or acetonitrile.
Step 2: Cyclohexyl halide (e.g., cyclohexyl chloride or bromide) is added to the solution.
Step 3: A base such as sodium hydroxide or potassium carbonate is introduced to facilitate the nucleophilic substitution reaction.
Step 4: The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete.
Step 5: The product is isolated by filtration, washed, and purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium or copper complexes can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinones, nitroso derivatives.
Reduction: Cyclohexyl-4-methylaniline.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-cyclohexyl-4-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as an intermediate in chemical synthesis or its potential therapeutic effects.
Comparison with Similar Compounds
- N-cyclohexyl-2-methylaniline
- N-cyclohexyl-3-methylaniline
- N-cyclohexyl-4-ethylaniline
Comparison: N-cyclohexyl-4-methylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity in various chemical reactions. The presence of the cyclohexyl group at the nitrogen atom also imparts steric effects that can affect its interactions with other molecules.
Properties
IUPAC Name |
N-cyclohexyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBIPXFOYXNBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465399 | |
| Record name | N-cyclohexyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-93-3 | |
| Record name | N-cyclohexyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


